REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].F[C:5]1[CH:12]=[C:11](F)[C:10]([F:14])=[CH:9][C:6]=1[C:7]#[N:8].[CH3:15][OH:16]>>[F:14][C:10]1[C:11]([O:16][CH3:15])=[CH:12][C:5]([O:2][CH3:1])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 1 M citric acid
|
Type
|
CUSTOM
|
Details
|
the MeOH was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C#N)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |